![molecular formula C10H5BrN4O B1409214 6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1809865-26-6](/img/structure/B1409214.png)

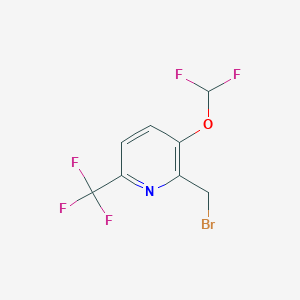

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile

Overview

Description

Scientific Research Applications

Pharmaceutical Research Antimicrobial Agents

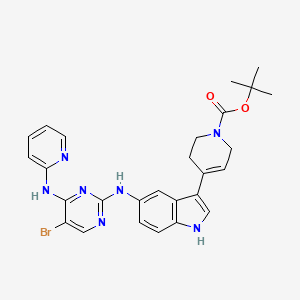

The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The presence of a bromine atom in the compound could potentially make it a candidate for synthesizing antimicrobial agents through further functionalization.

Material Science Functional Materials

Due to its structural character, imidazo[1,2-a]pyridine derivatives are also useful in material science . The cyanomethoxy and carbonitrile groups could be leveraged to create materials with specific properties such as enhanced conductivity or photoreactivity.

Organic Synthesis Building Blocks

Compounds with an imidazo[1,2-a]pyridine core can serve as intermediates in organic synthesis, participating in the construction of complex molecular structures . The bromine atom allows for various organic reactions, potentially aiding in the synthesis of novel organic compounds.

Biochemistry Protein Interaction Studies

The imidazo[1,2-a]pyridine ring can interact with biomolecules, which might be exploited in protein interaction studies to understand biological processes or develop new therapeutic strategies .

Chemical Biology Probing Cellular Mechanisms

Given its potential reactivity and interaction with biological molecules, this compound could be used as a chemical probe to investigate cellular mechanisms and pathways .

Catalysis Catalyst Development

The unique structure of this compound might contribute to the development of new catalysts that facilitate chemical reactions under milder conditions or with higher selectivity .

Nanotechnology Nanomaterial Synthesis

The reactive sites on the compound could be used to synthesize nanomaterials with specific functions or properties, such as targeted drug delivery systems or diagnostic agents .

Computational Chemistry Molecular Modeling

The compound’s structure could be used in computational chemistry for molecular modeling to predict the behavior of new compounds or to design drugs with specific target interactions .

Mechanism of Action

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

properties

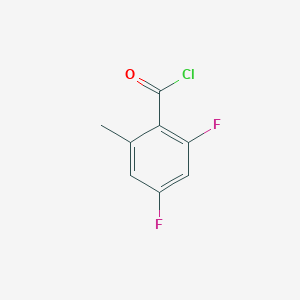

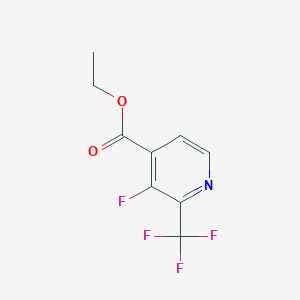

IUPAC Name |

6-bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQLKFXSHPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1Br)C#N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile | |

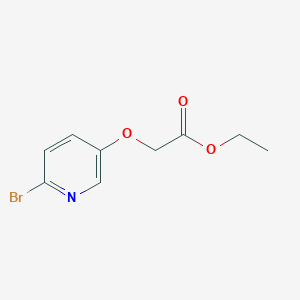

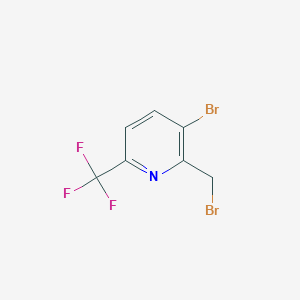

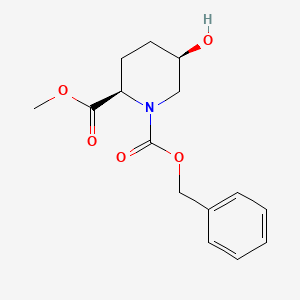

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)

![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)

![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)

![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)

![2-Chloro-3-[2-(tetrahydropyran-2-yloxy)-ethoxy]-pyrazine](/img/structure/B1409142.png)